2-ETHOXYBENZAMIDE
Overview
Description
- Ethenzamide is a common analgesic and anti-inflammatory drug.
- It is used to relieve fever , headaches , and other minor aches and pains.
- Often found as an ingredient in cold medications and various prescription analgesics .
Mechanism of Action
Target of Action
Ethenzamide, a non-steroidal anti-inflammatory drug (NSAID), has been found to bind to the 5-hydroxytryptamine (5HT) 2B receptor in a concentration-dependent manner . This receptor is one of the several types of receptors for 5HT, also known as serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Ethenzamide interacts with its target, the 5HT 2B receptor, and exerts modest inhibitory effects on monoamine oxidase-A and transient potential vanilloid 1 channel . The 5HT 2B receptor antagonist activity of Ethenzamide was confirmed in a cellular functional assay . The drug exerted no inhibitory effects on cycrooxygenase-1 and -2 .
Biochemical Pathways
It is known that the drug’s interaction with the 5ht 2b receptor and its inhibitory effects on monoamine oxidase-a and transient potential vanilloid 1 channel could potentially affect various biochemical pathways related to pain and inflammation .
Pharmacokinetics
It is known that ethenzamide is metabolized in vivo intosalicylamide , which suggests that it undergoes metabolic transformations in the body.
Result of Action
Ethenzamide exerts an analgesic effect at least in the spinal cord . In the rat formalin test, oral administration of Ethenzamide significantly reduced the nociceptive responses of the second phase and also the number of c-Fos-expressing cells in the spinal dorsal horn, in a dose-dependent manner . Moreover, intrathecal administration of Ethenzamide significantly reduced the nociceptive responses . These results suggest that the analgesic effect of Ethenzamide would be attributed to multiple mechanisms of action including 5HT 2B receptor blockade .
Action Environment
It is widely used as an over-the-counter drug in japan, often in combination with caffeine and acetaminophen . This suggests that the compound’s action, efficacy, and stability may be influenced by its combination with other drugs and the physiological environment in which it is administered.
Biochemical Analysis
Biochemical Properties
Ethenzamide interacts with various enzymes, proteins, and other biomolecules. It forms pharmaceutical cocrystals with coformers such as salicylic acid, 2-chloro-4-nitrobenzoic acid, vanillic acid, 4-aminobenzoic acid, 4-hydroxybenzoic acid, and fumaric acid . These interactions are sustained by carboxylic acid – carboxamide supramolecular heterosynthon .
Molecular Mechanism
Ethenzamide exerts its effects at the molecular level through various binding interactions with biomolecules. For instance, in the Ethenzamide-Gallic Acid cocrystal, an O−H∙∙∙O hydrogen bond is formed between the -OH of Gallic Acid and oxygen of the amide group of the Ethenzamide molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethenzamide can change over time. For example, all the cocrystals of Ethenzamide dissolve faster and their equilibrium solubility is higher than the parent Ethenzamide .
Metabolic Pathways
Given its interactions with various coformers, it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility properties, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its interactions with various coformers, it is likely that it is directed to specific compartments or organelles .
Preparation Methods
- Ethenzamide can be synthesized from salicylic acid .
- The specific synthetic routes and reaction conditions may vary, but the starting material is salicylic acid .
Chemical Reactions Analysis
- Ethenzamide undergoes various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed during these reactions are not explicitly documented in the available sources.
Scientific Research Applications
- Ethenzamide has applications in chemistry , biology , medicine , and industry .
- Unfortunately, detailed information on specific research applications is limited.
Comparison with Similar Compounds
- Ethenzamide’s uniqueness lies in its combination of analgesic and anti-inflammatory properties.
- Similar compounds include other nonsteroidal anti-inflammatory drugs (NSAIDs) and related benzamides.
Properties
IUPAC Name |
2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNKFTQSBPKMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | 2-ETHOXYBENZAMIDE | |
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DSSTOX Substance ID |
DTXSID4020581 | |
Record name | 2-Ethoxybenzamide | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
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CAS No. |
938-73-8 | |
Record name | 2-ETHOXYBENZAMIDE | |
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Record name | 2-Ethoxybenzamide | |
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Record name | Ethenzamide [INN:BAN:JAN] | |
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Record name | Ethenzamide | |
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Record name | ethenzamide | |
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Record name | Benzamide, 2-ethoxy- | |
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Record name | 2-Ethoxybenzamide | |
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Record name | Ethenzamide | |
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Record name | ETHENZAMIDE | |
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Melting Point |
270 to 273 °F (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethenzamide compare to other NSAIDs in terms of its effects on gastric motility?
A1: Unlike some NSAIDs, ethenzamide exhibits a protective effect against ibuprofen-induced gastric mucosal damage in rats. [] This protection is attributed to its ability to suppress gastric contractions, potentially by blocking 5HT2B receptors. []
Q2: What is the molecular formula and weight of ethenzamide?
A2: The molecular formula of ethenzamide is C9H11NO2, and its molecular weight is 165.19 g/mol.
Q3: How can spectroscopic techniques be used to characterize ethenzamide and its solid forms?
A3: Several spectroscopic techniques have proven useful in characterizing ethenzamide:
- Near-infrared (NIR) spectroscopy: This method allows for the quantitative determination of ethenzamide in mixtures, even in complex formulations like quaternary powders. []
- Fourier-transform infrared (FTIR) spectroscopy: FTIR helps identify characteristic functional groups and analyze the formation of hydrogen bonds in ethenzamide cocrystals. [, , , , , , ]
- Raman spectroscopy: This technique aids in investigating the distribution of ethenzamide and other components within pharmaceutical granules. [] Additionally, Raman spectroscopy, alongside Terahertz spectroscopy, proves useful in differentiating between polymorphic forms of ethenzamide cocrystals. [, ]
Q4: How does the conformation of ethenzamide differ in its single-component crystal form compared to its cocrystals?
A4: Ethenzamide exhibits an unusual non-planar conformation with the amide group out-of-plane relative to the aromatic ring in its single-component crystal structure. [, ] Interestingly, in all known cocrystals of ethenzamide, the molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond. [, ]
Q5: What factors influence the stability of ethenzamide in solid dispersions?
A5: The stability of ethenzamide in solid dispersions is impacted by the type of carrier used. Studies show that solid dispersions with amorphous sucrose demonstrate superior stability compared to those using other sugars. [] This improved stability is likely due to the unique properties of amorphous sucrose.
Q6: Does the available research indicate catalytic properties or applications for ethenzamide?
A6: The provided research papers do not discuss any catalytic properties or applications of ethenzamide. The focus lies primarily on its pharmaceutical properties and formulation strategies.
Q7: Have computational methods been employed to study ethenzamide?
A7: Yes, computational chemistry tools have been used to investigate the conformational properties of ethenzamide. Theoretical calculations indicate that the planar conformation, commonly observed in cocrystals, represents the most stable arrangement in vacuo. [, ] Molecular dynamics simulations have also been used to assess the stability of ethenzamide cocrystals. []
Q8: What strategies have been explored to enhance the solubility and dissolution rate of ethenzamide?
A8: Several formulation approaches have been investigated to overcome the low aqueous solubility of ethenzamide:
- Cocrystallization: Forming cocrystals with various coformers, such as saccharin, [, ] polyphenols, [] glutaric acid, ethyl malonic acid, [] and gentisic acid, [] has been shown to enhance ethenzamide's solubility and dissolution rate.
- Solid dispersions: Creating solid dispersions using carriers like lactose [] or various sugars (sucrose, maltose, galactose, mannitol) [] leads to a decrease in crystallinity and improved dissolution.
- Amorphization: Inducing amorphization through methods like melt quenching with silica gel [] or sealed heating with porous calcium silicate [] can enhance the dissolution rate of ethenzamide.
Q9: Does the provided research offer information on SHE (Safety, Health, and Environment) regulations concerning ethenzamide?
A9: The research papers primarily focus on the scientific and pharmaceutical aspects of ethenzamide. Information on specific SHE regulations is not discussed within these documents.
Q10: Does the research provide details on ethenzamide's ADME profile, in vivo activity, potential for resistance, toxicology, drug delivery strategies, or biomarkers?
A10: While the provided research touches upon some aspects of ethenzamide's pharmacokinetics (absorption and first-pass metabolism), [, ] it does not offer comprehensive information on its full ADME profile, in vivo efficacy beyond the formalin test in rats, [] resistance mechanisms, toxicology beyond acute toxicity in mice, [] specific drug delivery strategies, or the use of biomarkers.
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